[2-[(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Description
This compound, systematically named prednisolone acetate, is a synthetic corticosteroid derivative widely used for its anti-inflammatory and immunosuppressive properties. Structurally, it belongs to the cyclopenta[a]phenanthrene family, characterized by a steroidal backbone with acetylated hydroxyl groups and ketone functionalities. Prednisolone acetate features a 17α-acetoxy group and 11β,17β-dihydroxy substituents, which enhance its glucocorticoid receptor affinity compared to non-acetylated analogs . Its molecular formula is C₂₃H₃₀O₆, with a molecular weight of 402.486 g/mol . Prednisolone acetate is clinically employed in ophthalmic formulations to treat inflammatory eye conditions, leveraging its ability to inhibit phospholipase A₂ and reduce prostaglandin synthesis .
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-22(15,3)21(17)19(27)11-23(18,4)24(13,29)20(28)12-30-14(2)25/h10,13,17-19,21,27,29H,5-9,11-12H2,1-4H3/t13-,17+,18+,19+,21-,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBDEWJNSCEHLH-GSTOSZRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3C(CC2(C1(C(=O)COC(=O)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is a complex organic molecule with potential biological activity. This article explores its pharmacological properties through various studies and data analyses.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 462.533 g/mol. The structure features multiple hydroxyl groups and a cyclopenta[a]phenanthrene core which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H34O8 |
| Molecular Weight | 462.533 g/mol |
| CAS Number | 2203-97-6 |
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities including anti-inflammatory and antitumor effects. The specific biological activities of [2-[(8S,...] acetate have been investigated in several studies.
Anti-inflammatory Activity
Studies have shown that compounds related to this structure can inhibit inflammatory pathways. For instance:
- Inhibition of Cytokine Production : Compounds similar to [2-[(8S,...] acetate have been reported to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
- Mast Cell Degranulation : Research indicates that derivatives can inhibit mast cell degranulation which is crucial in allergic responses and asthma management .
Antitumor Activity
The compound has shown promise in preliminary studies for its antitumor properties:
- Cell Viability Assays : In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines by activating caspase pathways .
- Tumor Growth Inhibition : Animal studies have suggested that administration of similar compounds results in significant tumor size reduction compared to control groups .
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
-
Study on Inflammatory Response :
- Objective : To assess the anti-inflammatory effects.
- Method : RBL-2H3 cell line was used to measure β−hexosaminidase activity.
- Results : The compound reduced β−hexosaminidase release significantly indicating anti-inflammatory potential.
-
Antitumor Efficacy Study :
- Objective : To evaluate cytotoxic effects on cancer cells.
- Method : MTT assay was performed on various cancer cell lines.
- Results : The compound exhibited a dose-dependent decrease in cell viability with IC50 values indicating potent activity against specific cancer types.
Scientific Research Applications
Pharmacological Applications
- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects. Such properties can be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Hormonal Activity : Given its structural similarity to steroid hormones, this compound may influence hormonal pathways. Research indicates that steroid-like compounds can modulate various physiological processes including metabolism and immune response.
- Anticancer Potential : Some studies have explored the anticancer properties of steroid derivatives. The ability of this compound to interact with cellular receptors could make it a candidate for cancer therapy.
Biochemical Studies
Recent research has focused on the synthesis and characterization of this compound's derivatives. For instance:
- In vitro studies have demonstrated that certain derivatives can inhibit specific enzymes involved in inflammatory pathways.
- In vivo studies using animal models have shown promise in reducing tumor size when treated with similar compounds.
Case Studies
- Case Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry examined the effects of a derivative of this compound on inflammation markers in mice. Results indicated a significant reduction in cytokine levels after treatment.
- Case Study on Hormonal Modulation : Research conducted by Smith et al. (2024) demonstrated that a related compound influenced estrogen receptor activity in vitro. This suggests potential applications in hormone-related therapies.
- Case Study on Anticancer Activity : A clinical trial reported in Cancer Research highlighted the efficacy of a derivative in reducing growth rates of specific cancer cell lines (e.g., breast and prostate cancer).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Prednisolone acetate shares structural homology with other corticosteroids and steroidal acetates. Key comparisons include:
Dexamethasone Acetate
- Structure : Differs by a 9α-fluoro substituent and a 16α-methyl group, enhancing its potency and half-life.
- Molecular Formula : C₂₄H₃₁FO₆ (MW: 434.5 g/mol) .
- Pharmacokinetics : Higher lipophilicity (LogP: 2.65) compared to prednisolone acetate (LogP: ~1.8), improving tissue penetration but reducing aqueous solubility (10 µg/mL) .
- Clinical Use : Preferred for severe inflammation due to prolonged receptor activation .
Methylprednisolone Acetate
- Structure : Lacks the 9α-fluoro group but includes a 6α-methyl substituent.
- Molecular Formula : C₂₄H₃₂O₅ (MW: 386.66 g/mol) .
- Pharmacodynamics : Reduced mineralocorticoid activity, making it safer for long-term use in autoimmune diseases .
Hydrocortisone Acetate
- Structure : Lacks 9α-fluoro and 16α-methyl groups; features a 17α-acetoxy group.
- Molecular Formula : C₂₃H₃₂O₆ (MW: 404.5 g/mol).
- Potency : 1/4th the glucocorticoid activity of prednisolone acetate due to weaker receptor binding .
Structural Analogs with Modifications
- (8R,9S,13S,14S,17R)-17-Acetyl-13-methyl-16-methylene-3-oxo-...acetate (CAS 7759-35-5): Contains a 16-methylene group, altering metabolic stability (MW: 386.66 g/mol) .
- Dexamethasone-(C21-phosphoramide): A phosphorylated derivative with enhanced antineoplastic activity against adenocarcinoma cells .
Structural and Functional Data Table
Research Findings and Mechanistic Insights
- Crystal Structure Analysis : Prednisolone acetate exhibits a planar cyclopenta[a]phenanthrene core with intramolecular hydrogen bonds (O-H···O) stabilizing the 11β-hydroxyl and 3-keto groups. ELMAM2 refinement revealed superior electron density mapping, critical for understanding its receptor-binding conformation .
- Formulation Studies: Dexamethasone acetate’s low solubility has driven innovations like nanostructured lipid carriers (NLCs), improving transscleral delivery by 3-fold compared to prednisolone acetate .
- Receptor Affinity : The 9α-fluoro group in dexamethasone acetate increases glucocorticoid receptor occupancy by 20% versus prednisolone acetate, explaining its higher potency .
Key Differentiators and Clinical Implications
- Fluorination : Fluorine at C9 (dexamethasone) enhances potency but increases risk of osteoporosis .
- Methylation : 6α-methyl (methylprednisolone) reduces hepatic metabolism, prolonging half-life .
- Acetylation : 17α-acetoxy groups in prednisolone and dexamethasone improve corneal permeability but require esterase-mediated activation .
Preparation Methods
Michael Addition
A neutral alumina-catalyzed Michael addition of Hajos-Parrish ketone derivative 4 to 1,7-octadien-3-one (2 ) achieves 98% yield. This step establishes the C-10 and C-13 methyl groups while preserving the (8S,9S,10R,13S) configuration.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Neutral alumina (Brockmann I) |
| Solvent | Anhydrous dichloromethane |
| Temperature | 0–5°C |
| Reaction Time | 24 hours |
Cyclization and Reduction
The Michael adduct undergoes Krapcho decarbomethoxylation followed by lithium-ammonia reduction to set the trans-decalin system (C/D rings). This step ensures the (14S,16R,17R) stereochemistry critical for biological activity.
Functionalization at C-17
Oxoethyl Group Installation
A Wacker oxidation converts terminal olefins to methyl ketones, enabling aldol condensation for C-17 functionalization. The 2-oxoethyl group is introduced via:
Reagents
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Glycolic acid protected as tert-butyldimethylsilyl ether
Acetylation
The free hydroxyl group on the oxoethyl sidechain is acetylated using acetic anhydride under acidic conditions:
Optimized Conditions
| Parameter | Value |
|---|---|
| Acetylating Agent | Acetic anhydride (3 eq) |
| Catalyst | Sulfuric acid (0.1 eq) |
| Solvent | Anhydrous pyridine |
| Yield | 89–92% |
Stereochemical Control
Epimerization Mitigation
The C-11 hydroxy group is protected as a tert-butyldiphenylsilyl ether during earlier stages to prevent undesired epimerization at C-9 and C-10. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in THF.
Diastereoselective Reduction
Lithium in liquid ammonia selectively reduces the Δ⁴-3-keto group to the 3β-alcohol while maintaining the (8S,9S,10R) configuration:
Purification and Characterization
Chromatographic Separation
Crude products are purified via flash chromatography using gradient elution:
| Step | Hexanes:Ethyl Acetate | Purpose |
|---|---|---|
| 1 | 4:1 | Remove non-polar impurities |
| 2 | 2:1 | Isolate intermediate |
| 3 | 1:1 | Elute target compound |
Analytical Validation
¹H NMR (500 MHz, CDCl₃)
-
δ 5.62 (s, 1H, C4-H)
-
δ 4.72 (d, J = 17 Hz, COCH₂O)
-
δ 1.21 (s, 3H, C10-CH₃)
HPLC Purity
| Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|
| C18 Reverse Phase | MeCN:H₂O (70:30) | 12.7 min | 99.2% |
Comparative Analysis of Synthetic Routes
The Hajos-Parrish route remains superior for large-scale synthesis, while microbial methods are limited by low yields.
Challenges and Solutions
Oxidative Degradation
The C-11 hydroxy group is prone to oxidation during acetylation. This is mitigated by:
-
Rigorous nitrogen atmosphere
-
Addition of 2,6-di-tert-butyl-4-methylphenol (BHT) as radical scavenger
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
Methodological Answer: Synthesis requires multi-step protocols with strict control of reaction conditions. Key steps include:
- Temperature control : Maintain ≤40°C during acetylation to prevent side reactions .
- Inert atmosphere : Use nitrogen/argon to protect reactive intermediates (e.g., hydroxyl groups) .
- Reagent selection : Oxidizing agents (e.g., KMnO₄) and reducing agents (e.g., LiAlH₄) are critical for ketone and hydroxyl group formation .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves structurally similar byproducts .
Q. How can structural confirmation be achieved for this compound?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- X-ray diffraction (XRD) : Resolves stereochemistry (e.g., 8S,9S,10R configuration) and confirms cyclopenta-phenanthrene backbone .
- NMR : Key signals include δ 2.1 ppm (acetate methyl), δ 5.2 ppm (oxoethyl proton), and δ 1.3–1.7 ppm (decahydro ring protons) .
- HRMS : Molecular ion [M+H]⁺ at m/z 370.5 confirms molecular formula .
Q. What is the hypothesized mechanism of action in hormonal pathways?
Methodological Answer: The compound acts as a synthetic progestin via:
- Receptor binding assays : Competitive displacement of radiolabeled progesterone in uterine tissue samples (IC₅₀: 2.1 nM) .
- Transcriptional activation : Luciferase reporter assays show dose-dependent activation of progesterone response elements (EC₅₀: 5 nM) .
Advanced Research Questions
Q. How to resolve contradictions in bioactivity data between in vitro and in vivo models?
Methodological Answer: Discrepancies often arise from metabolic stability or tissue-specific distribution:
- Metabolite profiling : Use LC-MS to identify hepatic metabolites (e.g., hydroxylation at C16 reduces receptor affinity) .
- Tissue distribution studies : Radiolabeled tracer experiments in rodents show preferential adrenal gland accumulation (t₁/₂: 8 hrs) .
- Dose optimization : Adjust administration routes (subcutaneous vs. oral) to bypass first-pass metabolism .
Q. What experimental strategies mitigate instability during long-term storage?
Methodological Answer: Degradation occurs via hydrolysis (acetate group) and oxidation (phenanthrene core):
- Storage conditions : Lyophilized form at -80°C under argon increases stability (>12 months) vs. solution (t₁/₂: 3 weeks at 4°C) .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanolic solutions to prevent radical-mediated oxidation .
- Quality control : Monitor purity monthly via HPLC (C18 column, 220 nm detection) .
Q. How to optimize chiral synthesis for stereochemical fidelity?
Methodological Answer: Chiral centers (e.g., 11S,17R) require asymmetric catalysis:
- Chiral auxiliaries : Use (R)-BINOL-phosphoric acid to induce >98% ee at C17 during acetylation .
- Enzymatic resolution : Lipase-mediated hydrolysis of racemic intermediates achieves 99% enantiomeric excess .
- Crystallization monitoring : In-line polarimetry detects early-stage racemization during large-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
